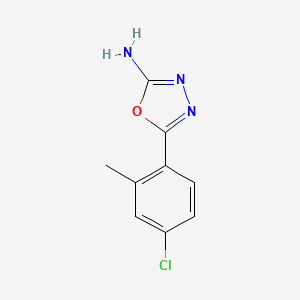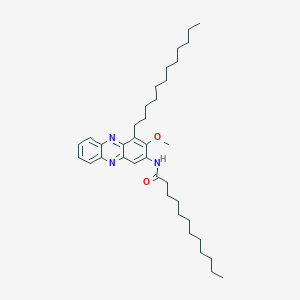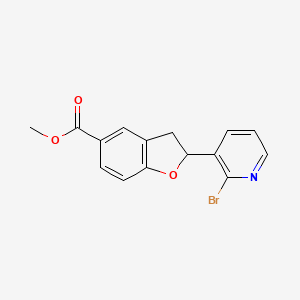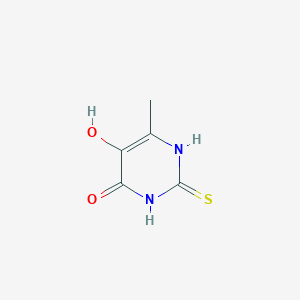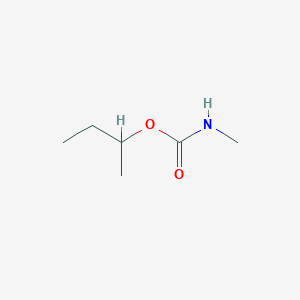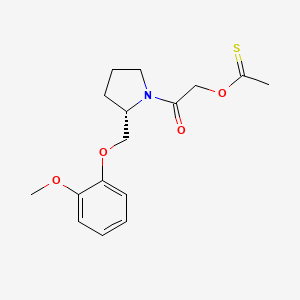
3-Pyridinecarbonitrile, 1,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydropyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the class of dihydropyridines. These compounds are known for their wide range of biological activities and are commonly used in medicinal chemistry. The structure of 1,4-dihydropyridine-3-carbonitrile consists of a dihydropyridine ring with a cyano group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dihydropyridine-3-carbonitrile can be synthesized using various methods. One common method involves the multicomponent reaction of aldehydes, malononitrile, and amines in the presence of a catalyst. For example, a one-pot synthesis using p-toluenesulfonic acid as a catalyst in ethanol has been reported to yield good to excellent results . Another method involves the use of porcine pancreatic lipase as a catalyst in dimethyl sulfoxide, which offers mild reaction conditions and environmental acceptability .
Industrial Production Methods
Industrial production of 1,4-dihydropyridine-3-carbonitrile typically involves large-scale multicomponent reactions. These reactions are optimized for high yield and purity, often using environmentally friendly catalysts and solvents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Amino-dihydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
1,4-Dihydropyridine-3-carbonitrile has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the synthesis of dyes, photographic chemicals, and fungicides.
Mechanism of Action
The mechanism of action of 1,4-dihydropyridine-3-carbonitrile involves its interaction with molecular targets such as calcium channels. By binding to and blocking voltage-gated L-type calcium channels, the compound reduces the influx of calcium ions into cells, leading to vasodilation and a decrease in blood pressure . This mechanism is similar to that of other dihydropyridine derivatives used as calcium channel blockers.
Comparison with Similar Compounds
1,4-Dihydropyridine-3-carbonitrile can be compared with other dihydropyridine derivatives such as:
- Nifedipine
- Amlodipine
- Isradipine
- Felodipine
These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
1,4-dihydropyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c7-4-6-2-1-3-8-5-6/h1,3,5,8H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOODZGNNBPUPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CNC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341140 |
Source


|
| Record name | 3-Pyridinecarbonitrile, 1,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23974-91-6 |
Source


|
| Record name | 3-Pyridinecarbonitrile, 1,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
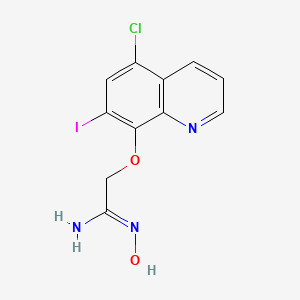
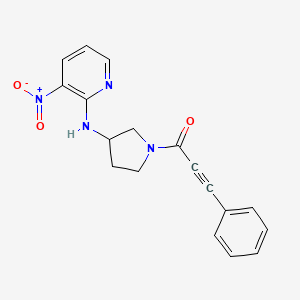
![Ethyl 5-formyl-2-{[5-formyl-4-methyl-3-(propanoyloxy)-1h-pyrrol-2-yl]methyl}-4-methyl-1h-pyrrole-3-carboxylate](/img/structure/B12904145.png)
![Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12904146.png)
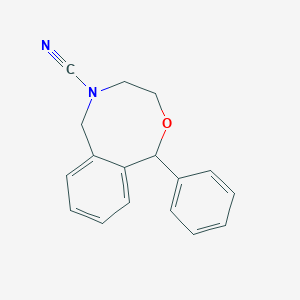
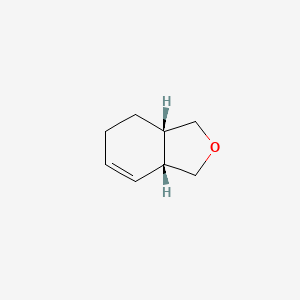
![5-bromo-4-[(2,4-difluorophenyl)methoxy]-1H-pyridazin-6-one](/img/structure/B12904154.png)

